N-(3-chloro-4-methylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core linked via a thioether bridge to an acetamide group. The aryl substituents—3-chloro-4-methylphenyl and p-tolyl (4-methylphenyl)—impart distinct electronic and steric properties. Such compounds are often explored for their biological activities, including anticancer and anti-inflammatory effects, due to their ability to interact with enzymatic targets like kinases or inflammatory mediators .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c1-11-3-6-13(7-4-11)17-21-18(25-22-17)24-10-16(23)20-14-8-5-12(2)15(19)9-14/h3-9H,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLNCNCSCYHWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 3-chloro-4-methylaniline with a suitable thiadiazole derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-methylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on understanding its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Researchers may study its pharmacokinetics, pharmacodynamics, and therapeutic potential for treating various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or other specialized products. Its chemical properties make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structure can be compared to several analogs (Table 1):
Key Observations:
- Heterocycle Core: The 1,2,4-thiadiazole core in the target compound is less common in literature compared to triazole or triazolo-thiadiazole analogs. Thiadiazoles are known for their metabolic stability and strong hydrogen-bonding capacity, which may enhance target binding .
- Substituent Effects :
- The 3-chloro-4-methylphenyl group in the target compound introduces both halogen bonding (via Cl) and hydrophobic interactions (via methyl). In contrast, AS111 uses a 3-methylphenyl group, which lacks halogen but retains hydrophobicity.
- The p-tolyl group on the thiadiazole ring may enhance lipophilicity compared to pyridyl or thiophene substituents in analogs .
Anticancer Activity:
- Thiadiazole derivatives (e.g., compound 7b in ) show potent activity against HepG-2 cells (IC₅₀: ~1.6 µg/mL), attributed to electron-withdrawing substituents enhancing cellular uptake . The target compound’s p-tolyl group, being electron-donating, may reduce potency compared to nitro or cyano analogs but improve solubility.
- Triazolo-thiadiazoles (e.g., ) inhibit CDK5/p25 at nanomolar levels, suggesting that fused heterocycles enhance kinase binding. The target compound’s simpler thiadiazole structure may trade potency for synthetic accessibility .
Anti-Inflammatory Activity:
- AS111, a triazole derivative, outperforms diclofenac by 1.28× in anti-inflammatory assays. The 2-pyridyl group in AS111 likely engages in π-π stacking with COX-2, a mechanism less feasible in the target compound due to its p-tolyl group .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest within the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a thiadiazole ring and an acetamide group, which are known to contribute to its biological activities. The molecular formula is , with a molecular weight of approximately 353.85 g/mol.
Synthesis Methods
The synthesis typically involves the reaction of 3-chloro-4-methylaniline with a suitable thiadiazole derivative under controlled conditions. This process may require specific catalysts and solvents to optimize yield and purity. The following table summarizes common synthetic routes:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3-chloro-4-methylaniline + thiadiazole | Solvent (e.g., DMF), heat | High |
| 2 | Purification (e.g., recrystallization) | Cooling, filtration | Moderate |
Antimicrobial Properties
Research has demonstrated that derivatives of thiadiazole compounds exhibit notable antimicrobial activity . In particular, studies have indicated that this compound shows effectiveness against various bacterial strains. For instance:
- E. coli : Inhibition zone diameter of 15 mm at 100 µg/mL.
- S. aureus : Inhibition zone diameter of 12 mm at the same concentration.
These results suggest that the compound could serve as a lead molecule for developing new antibiotics.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In a study evaluating its effects on carrageenan-induced paw edema in rats, it was found to reduce inflammation significantly:
- Dose : 50 mg/kg
- Inhibition Rate : 55% compared to control.
This suggests that the compound may inhibit inflammatory mediators such as prostaglandins or leukotrienes.
Anticancer Activity
Preliminary studies have indicated potential anticancer properties , particularly in inhibiting cell proliferation in various cancer cell lines. For example:
- Breast Cancer (MCF-7) : IC50 value of 20 µM after 48 hours of treatment.
- Lung Cancer (A549) : IC50 value of 25 µM.
These findings imply that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with specific molecular targets such as enzymes or receptors plays a crucial role in mediating its effects.
Case Studies
Several studies have been conducted to evaluate the biological activity of related thiadiazole derivatives:
-
Study on Anti-inflammatory Activity :
- Compound tested against indomethacin.
- Result: Comparable efficacy in reducing edema.
-
Antimicrobial Efficacy Study :
- Tested against multiple pathogens.
- Result: Significant inhibition observed across all tested strains.
Q & A
Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The synthesis typically involves coupling a thiol-containing 1,2,4-thiadiazole intermediate with a chloroacetamide derivative. Key steps include:
- Reagent Selection : React 5-mercapto-3-(p-tolyl)-1,2,4-thiadiazole with N-(3-chloro-4-methylphenyl)-2-chloroacetamide in a polar aprotic solvent (e.g., DMF or dioxane) under basic conditions (triethylamine or K₂CO₃) .
- Optimization :
- Temperature : Reflux (~80–100°C) improves reaction kinetics but may require shorter durations to avoid decomposition .
- Solvent : Dioxane yields higher purity compared to ethanol due to better solubility of intermediates .
- Purification : Recrystallization from ethanol:DMF (9:1) removes unreacted starting materials .
Basic: Which spectroscopic and computational methods are most effective for characterizing its structure and tautomeric forms?
Methodological Answer:
- Experimental Techniques :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., thiadiazole C-S resonance at δ 160–170 ppm) and confirms substitution patterns .
- IR : Stretching frequencies for C=S (~1,100 cm⁻¹) and N-H (~3,300 cm⁻¹) distinguish thione-thiol tautomers .
- Computational Tools :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict tautomeric stability (e.g., thione form is typically more stable by ~5–10 kcal/mol) .
- HOMO-LUMO Analysis : Evaluates electronic properties and reactivity (e.g., electron-withdrawing groups on the p-tolyl ring lower LUMO energy, enhancing electrophilicity) .
Advanced: How can researchers resolve contradictions in reported biological activity data for thiadiazole-containing acetamides?
Methodological Answer:
- Comparative Assays :
- Use standardized cell lines (e.g., MCF-7 for anticancer activity) and control compounds to normalize potency metrics .
- Structural Analysis :
- X-ray crystallography or NOESY NMR to confirm stereochemistry and rule out polymorphic variations affecting activity .
- SAR Studies :
Advanced: What strategies are recommended for modifying the thiadiazole core to enhance pharmacological properties?
Methodological Answer:
- Heterocyclic Hybridization :
- Replace the thiadiazole with 1,3,4-oxadiazole to improve metabolic stability .
- Substituent Engineering :
- Bioisosteric Replacement :
- Substitute sulfur in the thiadiazole with selenium to modulate redox activity and cytotoxicity .
Advanced: How does the electronic environment of the p-tolyl group influence reactivity and biological interactions?
Methodological Answer:
- Computational Analysis :
- Conduct Mulliken charge analysis to identify electron-deficient regions (e.g., the thiadiazole S-atom) that interact with biological targets like kinase ATP-binding sites .
- Experimental Validation :
Advanced: What are the key considerations in designing stability studies under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Degradation Studies :
- Thermal Stability :
- Light Sensitivity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
